molecular formula C16H23NO2 B13691121 Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate

Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate

Cat. No.: B13691121
M. Wt: 261.36 g/mol
InChI Key: XFESHQNKLZLTHP-UHFFFAOYSA-N
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Description

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate typically involves the following steps:

    Formation of the cyclopentanecarboxylate core: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the amino group: The amino group is introduced via a nucleophilic substitution reaction using (S)-1-phenylethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,2R)-2-[[®-1-phenylethyl]amino]cyclopentanecarboxylate
  • Ethyl (1S,2S)-2-[[®-1-phenylethyl]amino]cyclopentanecarboxylate
  • Ethyl (1R,2R)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate

Uniqueness

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, which may have different stereochemical configurations and, consequently, different properties and applications.

Properties

IUPAC Name

ethyl 2-(1-phenylethylamino)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFESHQNKLZLTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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